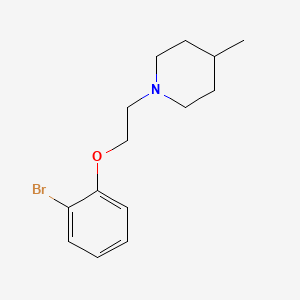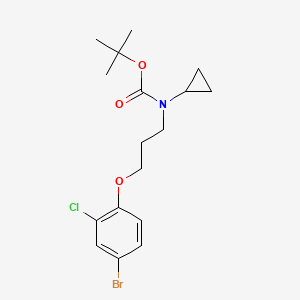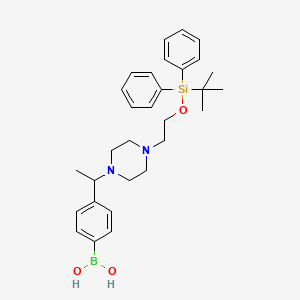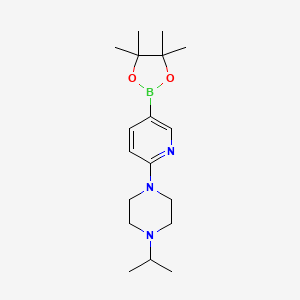![molecular formula C12H15N2NaO4 B1408200 Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate CAS No. 1803611-29-1](/img/structure/B1408200.png)
Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate
Overview
Description
Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate: is a chemical compound with the molecular formula C12H17N2NaO4 and a molecular weight of 276.27 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate typically involves the reaction of 2-(4-aminopyridin-2-yl)acetic acid with tert-butyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. It is also employed in various organic synthesis reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in biochemical assays .
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and pharmaceutical formulations .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
- Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)acetate
- Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate
- Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-5-yl)acetate
Uniqueness: Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
sodium;2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4.Na/c1-12(2,3)18-11(17)14-8-4-5-13-9(6-8)7-10(15)16;/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRWGWCABVMGBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-cyano-7-methoxy-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408119.png)







![Ethyl 8-cyano-2-((4-fluorophenylthio)methyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408133.png)





